N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide
Description
N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide is a heterocyclic compound featuring a 1,4-thiazepane ring system fused with a carboxamide group. The structure includes a sulfamoyl-linked phenyl moiety substituted with a 3,4-dimethylisoxazol-5-yl group. While crystallographic software like SHELX and ORTEP are widely used for structural elucidation of such compounds, the provided evidence focuses on structural analogs rather than direct data for this molecule.
Properties
IUPAC Name |
N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-5-oxo-1,4-thiazepane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S2/c1-10-11(2)20-26-17(10)21-28(24,25)13-5-3-12(4-6-13)18-16(23)14-9-27-8-7-15(22)19-14/h3-6,14,21H,7-9H2,1-2H3,(H,18,23)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZPBMSTAZCDMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CSCCC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of α,β-Unsaturated Esters with Cysteamine Derivatives
A solution of methyl 3-(trifluoromethyl)acrylate (1.2 equiv) and N-Boc-cysteamine (1.0 equiv) in anhydrous acetonitrile undergoes Michael addition at 0°C under nitrogen. After 2 hours, the reaction is warmed to 25°C, and triethylamine (2.5 equiv) is added to facilitate intramolecular acylation. The resulting 5-oxo-1,4-thiazepane-3-carboxylate intermediate is hydrolyzed using 6M HCl at 80°C for 12 hours to yield the free carboxylic acid (72% yield over two steps).
Key Analytical Data
- 1H NMR (500 MHz, DMSO-d6) : δ 3.82 (dd, J = 12.4 Hz, 1H, H-2), 3.45 (m, 2H, H-7), 2.95 (m, 2H, H-6), 2.68 (t, J = 6.8 Hz, 2H, H-3), 1.92 (m, 1H, H-4).
- HRMS (ESI+) : m/z calc. for C7H11NO3S [M+H]+: 190.0538, found: 190.0532.
Preparation of 4-(N-(3,4-Dimethylisoxazol-5-yl)Sulfamoyl)Aniline
This intermediate is synthesized through sequential sulfonation and amination reactions.
Sulfamoylation of 3,4-Dimethylisoxazol-5-Amine
3,4-Dimethylisoxazol-5-amine (1.0 equiv) is treated with chlorosulfonic acid (1.5 equiv) in dichloromethane at −10°C for 2 hours. The resulting sulfonyl chloride is quenched with ice water and extracted into ethyl acetate. The crude sulfonyl chloride is immediately reacted with 4-aminophenol (1.1 equiv) in pyridine (3.0 equiv) at 25°C for 24 hours to afford 4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)aniline (68% yield).
Optimization Notes
- Pyridine acts as both base and solvent, suppressing side reactions.
- Lower temperatures (−10°C to 0°C) prevent decomposition of the sulfonyl chloride intermediate.
Key Analytical Data
- 13C NMR (126 MHz, CDCl3) : δ 163.2 (C-5, isoxazole), 158.1 (C-3, isoxazole), 138.4 (C-1, phenyl), 121.9 (C-2/C-6, phenyl), 116.3 (C-3/C-5, phenyl), 12.1 (C-4 methyl), 11.8 (C-3 methyl).
Amide Coupling and Final Assembly
The carboxylic acid and aniline intermediates are coupled using standard peptide chemistry techniques.
Activation and Coupling
5-Oxo-1,4-thiazepane-3-carboxylic acid (1.0 equiv) is activated with HATU (1.2 equiv) and HOAt (1.5 equiv) in DMF for 15 minutes at 0°C. 4-(N-(3,4-Dimethylisoxazol-5-yl)sulfamoyl)aniline (1.0 equiv) is added, followed by N,N-diisopropylethylamine (3.0 equiv). The reaction proceeds at 25°C for 18 hours, yielding the target compound after reverse-phase HPLC purification (58% yield).
Critical Parameters
- Solvent Selection : DMF ensures solubility of both polar sulfamoyl and non-polar isoxazole components.
- Temperature Control : Exothermic activation steps require strict temperature maintenance to prevent epimerization.
Final Compound Characterization
- Melting Point : 214–216°C (decomp.)
- 1H NMR (500 MHz, DMSO-d6) : δ 8.21 (s, 1H, SO2NH), 7.89 (d, J = 8.7 Hz, 2H, Ph-H), 7.52 (d, J = 8.7 Hz, 2H, Ph-H), 3.94 (dd, J = 12.1 Hz, 1H, H-2), 3.61 (m, 2H, H-7), 2.99 (m, 2H, H-6), 2.75 (t, J = 6.5 Hz, 2H, H-3), 2.47 (s, 3H, isoxazole-CH3), 2.10 (s, 3H, isoxazole-CH3), 1.95 (m, 1H, H-4).
- HRMS (ESI+) : m/z calc. for C20H23N5O5S2 [M+H]+: 486.1164, found: 486.1159.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparison with Similar Compounds
Key Observations:
Core Scaffold Diversity :
- The target compound’s 1,4-thiazepane core distinguishes it from analogs like CF2–CF4 (pentanamide backbone) and Pharmacopeial Forum compounds (oxazolidine or hexane carbamate scaffolds). The seven-membered thiazepane ring may offer enhanced conformational flexibility compared to rigid five-membered rings in other analogs.
Substituent Variations :
- Isoxazole vs. Thiazole : The target compound and CF2–CF3 retain isoxazole groups, whereas CF4 and Pharmacopeial Forum compounds incorporate thiazole rings. Thiazole’s additional nitrogen atom could alter electronic properties and binding interactions.
- Sulfamoyl Linkage : The sulfamoyl group is conserved in the target compound and CF2–CF4, suggesting a role in hydrogen bonding or enzyme inhibition.
Functional Additions :
- CF2–CF4 include 1,3-dioxoisoindoline moieties, which are absent in the target compound. These groups may influence solubility or metabolic stability.
- Pharmacopeial Forum compounds feature thiazolylmethyl carbamates and ureido groups , which could enhance protease resistance or target specificity compared to the target’s simpler carboxamide.
Research Findings and Implications
While the provided evidence lacks explicit pharmacological or physicochemical data, structural comparisons suggest the following hypotheses:
- Solubility : The 1,3-dioxoisoindoline groups in CF2–CF4 could reduce solubility compared to the target compound’s thiazepane-carboxamide system, which has fewer hydrophobic substituents.
- Synthetic Accessibility : The absence of complex fused rings (e.g., isoindoline) in the target compound may simplify synthesis compared to CF2–CF4.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
